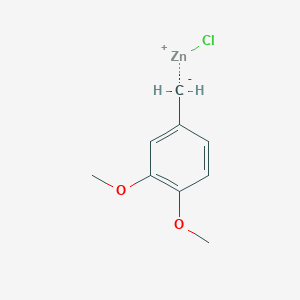

Chlorozinc(1+) (3,4-dimethoxyphenyl)methanide

Beschreibung

Significance of Organometallic Chemistry in Modern Carbon-Carbon Bond Formation

Organometallic chemistry plays a central role in modern synthetic chemistry, providing powerful tools for the construction of complex molecular architectures. acs.org Among the most fundamental transformations in organic synthesis is the formation of carbon-carbon (C-C) bonds, which forms the backbone of countless organic molecules, from pharmaceuticals and agrochemicals to advanced materials. acs.org Organometallic reagents, which contain a direct bond between a carbon atom and a metal, are instrumental in forging these crucial C-C bonds. acs.org Their utility stems from their ability to act as potent nucleophiles or to participate in catalytic cycles that enable a wide range of coupling reactions. acs.orgwikipedia.org The development of various organometallic reagents, such as those based on lithium, magnesium (Grignard reagents), and zinc, has revolutionized the way chemists approach the synthesis of complex organic molecules. acs.org These reagents have enabled the construction of previously inaccessible structures and have become indispensable in both academic research and industrial-scale chemical production. acs.org

General Overview of Organozinc Chemistry: Stability and Functional Group Compatibility

Organozinc reagents are known to be compatible with sensitive functional groups such as esters, nitriles, amides, ketones, and even some halides. wikipedia.orgsigmaaldrich.comsigmaaldrich.com This broad functional group tolerance is a significant advantage over more reactive organometallics that would readily react with such groups. wikipedia.org The stability of organozinc reagents can be influenced by the method of their preparation. sigmaaldrich.com For instance, the use of highly activated zinc, such as Rieke® Zinc, allows for the direct reaction with organic halides containing sensitive functionalities, a process not feasible with less reactive forms of zinc. sigmaaldrich.comsigmaaldrich.com

The table below provides a general comparison of the reactivity and functional group tolerance of common organometallic reagents.

| Organometallic Reagent | General Reactivity | Functional Group Tolerance |

| Organolithium (RLi) | Very High | Low |

| Grignard (RMgX) | High | Moderate |

| Organozinc (RZnX) | Moderate | High |

| Organocuprate (R₂CuLi) | Low | High |

Historical Context and Development of Benzylzinc Reagents in Organic Synthesis

The history of organozinc chemistry dates back to 1848, when Edward Frankland synthesized the first organozinc compound, diethylzinc. wikipedia.org This discovery predates that of Grignard reagents and laid the foundation for the field of organometallic chemistry. wikipedia.orgdigitellinc.com Early work by chemists like Frankland, Duppa, Butlerov, and Zaitsev explored the reactions of dialkylzinc reagents with various carbonyl compounds. digitellinc.com A significant milestone was the development of the Reformatsky reaction by Sergei Reformatskii, which utilizes an α-halo ester and zinc metal to form a β-hydroxyester, a reaction that remains a staple in organic synthesis. digitellinc.com

The development of benzylzinc reagents, a specific class of organozinc compounds, has been particularly impactful. These reagents are valuable for introducing the benzyl (B1604629) group, a common structural motif in many natural products and pharmaceuticals. The direct preparation of benzylzinc halides from benzylic halides and zinc metal has been a focus of research, with methods developed to improve their stability and reactivity. core.ac.uk The addition of lithium chloride (LiCl) has been shown to facilitate the formation of functionalized benzylic zinc chlorides, preventing undesired side reactions and allowing for their use in a variety of subsequent transformations. acs.org These advancements have expanded the scope of benzylzinc reagents in cross-coupling reactions and additions to electrophiles. core.ac.ukacs.org

Rationale for Research Focus on 3,4-Dimethoxybenzylzinc Chloride

The specific organozinc reagent, 3,4-Dimethoxybenzylzinc chloride, has garnered research interest due to the prevalence of the 3,4-dimethoxybenzyl (or veratryl) moiety in numerous biologically active molecules and pharmaceutical intermediates. lookchem.com This structural unit is a key component of various alkaloids and other natural products. The ability to efficiently and selectively introduce this group is therefore of significant synthetic value. lookchem.com

3,4-Dimethoxybenzylzinc chloride serves as a nucleophilic reagent for the transfer of the 3,4-dimethoxybenzyl group. lookchem.com Its utility lies in its high selectivity and its capacity to form C-C bonds under conditions that are compatible with a range of other functional groups. lookchem.com The electron-donating nature of the two methoxy (B1213986) groups on the aromatic ring can also influence the reactivity and properties of the molecules into which it is incorporated. Research into the synthesis, stability, and reactivity of 3,4-Dimethoxybenzylzinc chloride is driven by the need for efficient and reliable methods to construct complex molecules containing this important structural feature. lookchem.comgoogle.com Its application in the synthesis of pharmaceutical intermediates highlights its importance in medicinal chemistry. lookchem.com

Eigenschaften

IUPAC Name |

chlorozinc(1+);4-methanidyl-1,2-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O2.ClH.Zn/c1-7-4-5-8(10-2)9(6-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGGLZPCWTUMDD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[CH2-])OC.Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641401 | |

| Record name | Chlorozinc(1+) (3,4-dimethoxyphenyl)methanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307531-79-9 | |

| Record name | Chlorozinc(1+) (3,4-dimethoxyphenyl)methanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 307531-79-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 3,4 Dimethoxybenzylzinc Chloride

Direct Oxidative Insertion of Zinc into Benzylic Halides

The most direct route to 3,4-Dimethoxybenzylzinc chloride involves the oxidative insertion of metallic zinc into the carbon-chlorine bond of 3,4-dimethoxybenzyl chloride. This method is valued for its atom economy and straightforward procedure. researchgate.net The success of this reaction, particularly with a relatively unreactive metal like commercial zinc powder, is highly dependent on the activation of the metal surface and the reaction conditions. nih.govnih.gov

Role of Zinc Activation (e.g., LiCl Mediation)

The direct insertion of zinc into organic halides can be sluggish due to passivating layers on the metal surface and the poor solubility of the initially formed organozinc species. nih.govnih.gov The discovery that lithium chloride (LiCl) significantly accelerates this process has been pivotal for the practical synthesis of functionalized organozinc reagents, including benzylic zinc chlorides. acs.org

The mechanism of LiCl mediation involves two primary steps: the initial oxidative addition of the benzylic chloride to the zinc metal surface to form a surface-bound organozinc intermediate, followed by the solubilization of this intermediate into the reaction solvent. nih.gov LiCl plays a crucial role in the second step. nih.govacs.orgcncb.ac.cn By complexing with the organozinc halide, LiCl breaks down the aggregated or poorly soluble surface species, releasing a soluble RZnCl·LiCl complex into the solution. nih.govresearchgate.net This solubilization not only makes the reagent available for subsequent reactions but also re-exposes the reactive metallic zinc surface, allowing the insertion process to continue efficiently. nih.govacs.org

Studies using fluorescence microscopy have visualized this process, showing that in the absence of LiCl, organozinc intermediates accumulate on the most reactive sites of the zinc surface, effectively halting the reaction. acs.org The addition of LiCl removes these intermediates, confirming its role in solubilizing the organozinc species. acs.orgresearchgate.net This LiCl-mediated protocol allows for the efficient preparation of various benzylic zinc chlorides from their corresponding chlorides using commercially available zinc dust under mild conditions. acs.org For instance, the structurally similar 3,4,5-trimethoxybenzyl chloride is readily converted to its corresponding zinc reagent in 78% yield at room temperature. acs.org

Influence of Solvent Systems and Reaction Conditions

The choice of solvent and reaction conditions is critical for the successful synthesis of 3,4-Dimethoxybenzylzinc chloride. Polar aprotic solvents are generally required to facilitate the formation and stabilization of the organozinc reagent. nih.gov

Solvent Systems: Tetrahydrofuran (THF) is the most commonly employed solvent for the LiCl-mediated direct insertion of zinc. acs.orgorganic-chemistry.org Its ability to solvate the organozinc species, particularly in the presence of LiCl, is essential for achieving high yields.

Reaction Conditions: The preparation of benzylic zinc chlorides via this method can be conducted under mild conditions. Typically, the reaction proceeds at room temperature (approx. 25 °C) to moderately elevated temperatures (up to 50 °C). acs.orgorganic-chemistry.org The reaction time can vary depending on the reactivity of the substrate, but for electron-rich systems like 3,4-dimethoxybenzyl chloride, the conversion is generally complete within a few hours. acs.org

A typical experimental setup involves stirring the benzylic chloride with commercial zinc dust (approximately 1.5 to 2.0 equivalents) and LiCl (2.0 equivalents) in THF at ambient temperature until the insertion is complete. acs.org

Table 1: Representative Reaction Conditions for LiCl-Mediated Zinc Insertion

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 3,4-Dimethoxybenzyl chloride | Precursor for the target organozinc reagent. |

| Reagent | Zinc Dust (commercial grade) | Source of metallic zinc for oxidative insertion. |

| Activator | Lithium Chloride (LiCl) | Solubilizes the formed organozinc species from the metal surface. nih.govacs.org |

| Solvent | Tetrahydrofuran (THF) | Polar aprotic solvent that stabilizes the organometallic reagent. organic-chemistry.org |

| Temperature | 25 °C | Mild conditions suitable for functionalized benzylic systems. acs.org |

Functional Group Tolerance During Direct Insertion

A significant advantage of preparing organozinc reagents like 3,4-Dimethoxybenzylzinc chloride is their remarkable compatibility with a wide array of sensitive functional groups, a feature that distinguishes them from more reactive organolithium or Grignard reagents. wikipedia.org The LiCl-mediated direct insertion method preserves this key advantage. organic-chemistry.org

The moderate reactivity of the C-Zn bond allows for the presence of various functional groups in the benzylic chloride precursor without side reactions. This tolerance extends to groups that would readily react with other organometallics.

Table 2: Functional Group Compatibility

| Tolerated Functional Group | Status | Reference |

|---|---|---|

| Ester | Compatible | acs.orgorganic-chemistry.org |

| Nitrile | Compatible | organic-chemistry.org |

| Ketone | Compatible | acs.org |

| Amide | Compatible | organic-chemistry.org |

This high functional group tolerance makes 3,4-Dimethoxybenzylzinc chloride a valuable building block in the synthesis of complex, polyfunctional molecules, as it can be prepared and used without the need for extensive protecting group strategies. acs.org

Transmetalation Routes to 3,4-Dimethoxybenzylzinc Chloride

Transmetalation offers an alternative synthetic approach, involving the preparation of a more reactive organometallic species first, followed by the transfer of the organic group to a zinc salt. This two-step process can be advantageous when direct insertion is problematic or when specific precursors are more readily available.

Preparation from Organomagnesium Precursors

The most common transmetalation route proceeds via an organomagnesium (Grignard) reagent. wikipedia.org The synthesis involves two discrete steps:

Grignard Reagent Formation: 3,4-Dimethoxybenzyl chloride is reacted with magnesium turnings in an aprotic ether solvent, such as diethyl ether or THF, to form 3,4-Dimethoxybenzylmagnesium chloride. This is a standard Grignard reaction. youtube.com

Transmetalation to Zinc: The pre-formed Grignard reagent is then treated with a zinc salt, typically zinc chloride (ZnCl₂). The magnesium-halogen exchange results in the formation of the desired 3,4-Dimethoxybenzylzinc chloride and magnesium dichloride (MgCl₂).

This method is highly efficient, as the exchange between magnesium and zinc is thermodynamically favorable. However, it is a two-step process and requires handling the more reactive Grignard reagent, which exhibits lower functional group tolerance compared to the final organozinc product. wikipedia.orgnih.gov

Alternative Transmetalation Strategies

While less common for benzylic systems, other transmetalation strategies exist. A plausible alternative involves the use of an organolithium precursor.

Organolithium Formation: 3,4-Dimethoxybenzyl chloride can be reacted with a strong reducing agent like lithium metal to form 3,4-dimethoxybenzyllithium.

Transmetalation: The resulting organolithium compound is then quenched with a solution of ZnCl₂ to yield 3,4-Dimethoxybenzylzinc chloride.

This route is generally less favored for this specific target because organolithium reagents are even more reactive and less functional-group-tolerant than Grignard reagents. Furthermore, direct deprotonation (lithiation) of the aromatic ring can be a competing side reaction. Transmetalation from organoboron compounds is another possibility in organozinc chemistry, but it typically starts from a hydroboration reaction, making it less direct for this particular benzylic system. wikipedia.org

Considerations for Large-Scale Preparation and Purity Control

Transitioning the synthesis of 3,4-dimethoxybenzylzinc chloride from a laboratory setting to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

Large-Scale Preparation:

For industrial-scale production, continuous flow reactors are increasingly being explored for the synthesis of organozinc reagents. acs.org These systems offer superior heat and mass transfer compared to traditional batch reactors, which is critical for managing the exothermic nature of the zinc insertion reaction. A continuous process can also lead to higher throughput and more consistent product quality. acs.org The choice of solvent is another critical parameter; while THF is common, alternative solvents with higher flash points and lower volatility may be considered for enhanced safety on a larger scale.

The activation of the zinc metal is paramount for initiating and sustaining the reaction. On a large scale, mechanical and chemical activation methods are employed to ensure a high surface area and reactivity of the zinc. acs.org A significant excess of zinc is often used to drive the reaction to completion.

Purity Control:

The purity of 3,4-dimethoxybenzylzinc chloride is critical for its successful application in subsequent synthetic steps. A multi-pronged approach to quality control is typically employed, involving both the quantification of the active reagent and the identification and quantification of impurities.

Titration: The concentration of the active 3,4-dimethoxybenzylzinc chloride solution is most commonly determined by iodometric titration. core.ac.ukacs.org A known volume of the organozinc solution is quenched with a standardized solution of iodine in THF. The unreacted iodine is then back-titrated with a standard solution of sodium thiosulfate. This method provides a reliable measure of the molarity of the active organozinc species.

Table 1: Illustrative Iodometric Titration Data for 3,4-Dimethoxybenzylzinc Chloride Solution

| Sample ID | Volume of Organozinc Solution (mL) | Initial Iodine Concentration (M) | Volume of Na2S2O3 (mL) | Concentration of 3,4-Dimethoxybenzylzinc Chloride (M) |

| Batch A-1 | 2.0 | 0.100 | 12.5 | 0.48 |

| Batch A-2 | 2.0 | 0.100 | 12.3 | 0.49 |

| Batch B-1 | 2.0 | 0.100 | 12.8 | 0.46 |

Gas Chromatography-Flame Ionization Detection (GC-FID): To assess the presence of organic impurities, such as unreacted 3,4-dimethoxybenzyl chloride and potential side-products like the homocoupled dimer (1,2-bis(3,4-dimethoxyphenyl)ethane), a sample of the reaction mixture is quenched and analyzed by GC-FID. nih.govresearchgate.net The quenching step typically involves treating the sample with a proton source, such as an aqueous acid solution, to convert the organozinc compound to 3,4-dimethoxytoluene. The organic layer is then extracted and injected into the GC-FID system.

Table 2: Representative GC-FID Purity Analysis of a Quenched 3,4-Dimethoxybenzylzinc Chloride Reaction Mixture

| Compound | Retention Time (min) | Peak Area (%) |

| 3,4-Dimethoxytoluene | 8.5 | 95.2 |

| 3,4-Dimethoxybenzyl chloride | 10.2 | 2.5 |

| 1,2-Bis(3,4-dimethoxyphenyl)ethane | 15.8 | 1.8 |

| Other Impurities | - | 0.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for routine quantitative analysis in a production setting, ¹H NMR spectroscopy can be a powerful tool for structural confirmation and identification of impurities during process development. After quenching, the ¹H NMR spectrum of the resulting organic mixture would show characteristic signals for 3,4-dimethoxytoluene, including the aromatic protons, the methyl protons of the methoxy (B1213986) groups, and the benzylic methyl protons. The presence of unreacted starting material or the homocoupled product would be indicated by their unique spectral signatures. kobe-u.ac.jpchemicalbook.com

By implementing these rigorous synthetic and analytical methodologies, the large-scale production of high-purity 3,4-dimethoxybenzylzinc chloride can be achieved, ensuring its reliability as a key intermediate in organic synthesis.

Reactivity Profiles and Mechanistic Investigations of 3,4 Dimethoxybenzylzinc Chloride

Fundamental Reactivity Patterns in C-C Bond Forming Transformations

3,4-Dimethoxybenzylzinc chloride is a member of the organozinc halide family, which are notable reagents in organic synthesis for the formation of carbon-carbon bonds. chemrevise.org These reagents are valued for their high functional group tolerance and moderate reactivity, which often prevents side reactions that can occur with more reactive organometallics like organolithium or Grignard reagents. youtube.com The primary role of 3,4-dimethoxybenzylzinc chloride in C-C bond formation is as a nucleophilic benzyl (B1604629) source. The carbon-zinc bond is polarized, rendering the benzylic carbon atom nucleophilic and capable of attacking electrophilic centers.

Its fundamental reactivity is most prominently harnessed in transition metal-catalyzed cross-coupling reactions. organic-chemistry.org In these processes, the organozinc compound transfers its organic group (the 3,4-dimethoxybenzyl moiety) to a transition metal catalyst, which then facilitates the coupling with an organic halide or triflate. wikipedia.org This approach allows for the construction of complex molecular architectures, such as diarylmethanes, under relatively mild conditions. nih.gov Studies on Negishi cross-coupling reactions with various benzylzinc halides have demonstrated their utility in preparing functionalized molecules, including novel building blocks for chemical libraries. pasteur.frresearchgate.net The presence of the electron-donating methoxy (B1213986) groups on the aromatic ring can influence the reagent's reactivity, though it remains broadly applicable in couplings with a range of electrophilic partners. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

The utility of 3,4-dimethoxybenzylzinc chloride is significantly expanded through its participation in transition metal-catalyzed cross-coupling reactions, the most important of which is the Negishi coupling. organic-chemistry.org This reaction class provides a powerful and versatile method for forming C(sp³)–C(sp²) and other carbon-carbon bonds. wikipedia.org While catalysts based on nickel or cobalt have been used, palladium-based systems are the most common due to their broad functional group tolerance and high efficiency. wikipedia.orgnih.gov In a typical Negishi reaction, a palladium(0) catalyst facilitates the coupling of the organozinc reagent with an aryl, vinyl, or other organic halide or triflate. organic-chemistry.orgwikipedia.org

The general catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. illinois.edu This process enables the precise and often high-yield synthesis of unsymmetrical products that would be difficult to access through other methods. organic-chemistry.org The reaction between benzylzinc chlorides and aryl halides to form diarylmethanes is a well-established application of this methodology. nih.gov

The palladium-catalyzed Negishi cross-coupling is a cornerstone reaction for utilizing 3,4-dimethoxybenzylzinc chloride. organic-chemistry.org The reaction couples the 3,4-dimethoxybenzyl group with a variety of organic electrophiles, typically aryl or vinyl halides. wikipedia.org A palladium(0) complex serves as the active catalyst, orchestrating the bond-forming process through a well-defined catalytic cycle. illinois.edu

This reaction is valued for its versatility, allowing the coupling of sp³-hybridized carbon centers (from the benzylzinc reagent) with sp²-hybridized centers (from aryl or vinyl halides). wikipedia.org

The catalytic cycle begins with the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex, typically bearing phosphine (B1218219) ligands (L). illinois.educsbsju.edu This step involves the insertion of the palladium atom into the carbon-halogen bond, which breaks the C-X bond and oxidizes the metal from Pd(0) to Pd(II). csbsju.edu The result is a square planar palladium(II) species, LₙPd(R)(X). illinois.edu

Catalytic Cycle: Oxidative Addition

The rate of this step is dependent on the nature of the halide (I > Br > Cl) and the organic group R. wikipedia.org Electron-rich phosphine ligands on the palladium center can facilitate this step by increasing the electron density on the metal, making it more nucleophilic and prone to react with the electrophilic organic halide. illinois.edu Although 3,4-dimethoxybenzylzinc chloride is not directly involved in this initial step, the successful oxidative addition is a prerequisite for its entry into the catalytic cycle. csbsju.edu

Following oxidative addition, the crucial transmetalation step occurs. In this stage, the 3,4-dimethoxybenzylzinc chloride transfers its organic substituent to the palladium(II) center, displacing the halide. wikipedia.org The 3,4-dimethoxybenzyl group replaces the halide ion on the palladium complex, forming a diorganopalladium(II) intermediate, LₙPd(R)(CH₂C₆H₃(OMe)₂), and generating a zinc salt (ZnXCl) as a byproduct. illinois.edu

Catalytic Cycle: Transmetalation

For the subsequent step of reductive elimination to occur efficiently, the two organic groups on the palladium intermediate typically need to be in a cis orientation. wikipedia.org If the transmetalation initially produces a trans complex, a trans-to-cis isomerization must occur. wikipedia.org Research has indicated that in some systems, a second transmetalation can occur, where the newly formed diorganopalladium complex reacts with another molecule of the organozinc reagent, potentially leading to homocoupling side products. nih.govresearchgate.net

Reductive elimination is the final, product-forming step of the catalytic cycle. wikipedia.org The two organic groups (R and the 3,4-dimethoxybenzyl moiety) on the cis-diorganopalladium(II) intermediate couple to form a new carbon-carbon bond, yielding the final desired product. wikipedia.orgillinois.edu Simultaneously, the palladium center is reduced from Pd(II) back to its original Pd(0) state, thus regenerating the active catalyst, which can then enter a new cycle. illinois.edu

Catalytic Cycle: Reductive Elimination

Electron-rich ligands , such as bulky biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), increase electron density on the palladium, which can accelerate the rate of oxidative addition. illinois.edunih.govacs.org

Steric bulk is crucial for promoting reductive elimination. nih.gov Large, bulky ligands can facilitate the final C-C bond-forming step and prevent undesirable side reactions like β-hydride elimination, which can be a problem with alkyl-containing reagents. nih.govacs.org

Bite angle in bidentate phosphine ligands (like dppf) can influence the geometry of the palladium intermediates, which in turn affects the ease of reductive elimination. nih.gov

Studies on the coupling of secondary alkylzinc halides with aryl halides have shown that specialized biarylphosphine ligands like CPhos can give superior results, effectively suppressing side reactions and leading to high yields of the desired branched product. nih.gov While 3,4-dimethoxybenzylzinc chloride is a primary organometallic, the principles of ligand design remain relevant for optimizing its coupling reactions. The stereochemical outcome of couplings involving vinyl halides has been shown to be highly dependent on the ligand, challenging the assumption that the mechanism is always independent of the catalyst structure. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions represent a powerful method for the formation of C(sp²)–C(sp³) bonds. While specific studies detailing the use of 3,4-Dimethoxybenzylzinc chloride in nickel-catalyzed cross-electrophile coupling are not extensively documented in the reviewed literature, the general mechanism for such reactions is well-established. These reactions typically involve the coupling of two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a nickel catalyst and a stoichiometric reductant.

The catalytic cycle is thought to proceed through several key steps. Initially, the nickel catalyst is reduced to a low-valent state, which can then undergo oxidative addition with one of the electrophiles. The resulting organonickel intermediate can then react with a radical species generated from the second electrophile. Subsequent reductive elimination from a higher-valent nickel intermediate furnishes the cross-coupled product and regenerates the active nickel catalyst. The selectivity of these reactions, particularly in distinguishing between two different C-Cl bonds, can be controlled through the use of specific ligands and additives. For instance, the use of a small amount of bromide or iodide can act as a co-catalyst, generating a more reactive alkyl halide in situ and thereby influencing the reaction outcome.

Other Transition Metal Catalysts (e.g., Rhodium, Cobalt, Iron)

Beyond nickel, other transition metals such as rhodium, cobalt, and iron have been employed to catalyze reactions involving organozinc reagents, including those structurally similar to 3,4-Dimethoxybenzylzinc chloride.

Cobalt-Catalyzed Cross-Coupling:

Cobalt has emerged as a cost-effective and efficient catalyst for cross-coupling reactions. Research has demonstrated the successful coupling of various benzylic zinc chlorides with aryl and heteroaryl bromides and chlorides. A notable example is the cobalt-catalyzed cross-coupling of 3,4-dimethoxybenzylzinc chloride with 4-bromobenzonitrile. This reaction, catalyzed by CoCl₂ with isoquinoline (B145761) as an additive, proceeds at 50°C and yields the corresponding diarylmethane derivative in 82% yield. rsc.org The reaction tolerates a range of functional groups, including esters and nitriles. rsc.orgrsc.org The proposed mechanism involves the formation of a cobalt-ate complex which then facilitates the cross-coupling process.

Rhodium-Catalyzed Reactions:

Rhodium catalysts are known to mediate various transformations, including conjugate additions and acyl-transfer reactions. rsc.orgnih.gov In the context of organozinc reagents, rhodium catalysts have been utilized for the three-component reaction of alkynes, arylzinc chlorides, and iodomethane (B122720) to produce substituted alkenes. rsc.org While specific examples with 3,4-dimethoxybenzylzinc chloride are not detailed, the general reactivity suggests potential for its application in similar rhodium-catalyzed multi-component reactions.

Iron-Catalyzed Cross-Coupling:

Iron, being an abundant and environmentally benign metal, is an attractive alternative to palladium and nickel in cross-coupling reactions. researchgate.net Iron-catalyzed Negishi couplings between benzylic chlorides and diarylzinc reagents have been reported to form diarylmethanes. researchgate.net Although direct studies with 3,4-dimethoxybenzylzinc chloride are limited in the available literature, the established reactivity of iron catalysts with similar substrates suggests its potential utility in such transformations. These reactions often proceed smoothly in the presence of an iron catalyst and a suitable ligand.

Nucleophilic Addition Reactions

Organozinc reagents like 3,4-Dimethoxybenzylzinc chloride are effective nucleophiles that can add to various electrophilic carbon centers, most notably carbonyl compounds and imines.

The nucleophilic addition of organozinc reagents to aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction that produces secondary and tertiary alcohols, respectively. libretexts.orgmasterorganicchemistry.com The reaction proceeds via the attack of the nucleophilic carbon of the organozinc reagent on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the alcohol product. libretexts.org

The reactivity of the carbonyl compound is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon. The presence of electron-withdrawing groups on the carbonyl compound can enhance its reactivity. While specific data for the addition of 3,4-dimethoxybenzylzinc chloride to various aldehydes and ketones is not extensively available, the general principles of nucleophilic addition suggest it would readily participate in such reactions to afford the corresponding 1-(3,4-dimethoxyphenyl)-substituted alcohols. The reaction conditions can be influenced by the presence of additives; for instance, chromium(III) chloride has been shown to mediate the nucleophilic addition of arylzinc compounds to aldehydes. researchgate.netnih.govelsevierpure.com

Similar to carbonyl compounds, imines and their derivatives possess an electrophilic carbon atom in the C=N double bond, making them susceptible to nucleophilic attack by organometallic reagents. The addition of organozinc reagents to imines provides a direct route to α-branched amines. This reaction is of significant interest in medicinal chemistry.

The reaction mechanism involves the nucleophilic addition of the organozinc reagent to the imine carbon, forming an amido-metal intermediate, which upon workup, yields the corresponding amine. The reactivity of the imine can be modulated by the substituents on both the carbon and nitrogen atoms. While specific examples detailing the reaction of 3,4-dimethoxybenzylzinc chloride with imines are not prevalent in the reviewed literature, the general reactivity of organozinc reagents suggests its applicability in the synthesis of N-substituted 1-(3,4-dimethoxyphenyl)ethan-1-amines.

When the nucleophilic addition of an organometallic reagent to a prochiral carbonyl compound or imine generates a new stereocenter, controlling the stereochemical outcome is a significant synthetic challenge. The stereoselectivity of these additions can be influenced by several factors, including the nature of the substrate, the organometallic reagent, the solvent, and the presence of chiral ligands or auxiliaries.

For additions to chiral aldehydes or ketones, the inherent chirality of the substrate can direct the approach of the nucleophile, leading to diastereoselective product formation. This is often rationalized using models such as the Felkin-Anh or Cram-chelation models. In the case of prochiral substrates, the use of chiral ligands that coordinate to the metal center of the organometallic reagent can create a chiral environment, leading to enantioselective addition. While there is a substantial body of research on the enantioselective addition of organozinc reagents to aldehydes and ketones, specific studies focusing on the stereochemical control in reactions of 3,4-dimethoxybenzylzinc chloride are not widely reported. acs.org However, the principles of asymmetric catalysis are broadly applicable, and it is conceivable that chiral ligands could be employed to achieve stereoselective additions with this reagent.

Other Coupling and Functionalization Reactions

Beyond the aforementioned reactions, 3,4-dimethoxybenzylzinc chloride can potentially participate in a variety of other coupling and functionalization reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are widely used for the formation of carbon-carbon bonds. nih.gov The coupling of benzylzinc reagents with aryl halides under palladium catalysis is a well-established method for the synthesis of diarylmethanes. nih.gov While specific examples with 3,4-dimethoxybenzylzinc chloride are not explicitly detailed, its structural similarity to other reactive benzylzinc reagents suggests its compatibility with such transformations.

Furthermore, functionalization reactions involving the introduction of other atoms or functional groups onto the aromatic ring or the benzylic position could be envisioned. The presence of the dimethoxy groups on the aromatic ring can influence the regioselectivity of electrophilic aromatic substitution reactions, while the benzylic position offers a site for further chemical modification.

Detailed Mechanistic Studies and Kinetic Analysis

Detailed mechanistic investigations and kinetic analyses of organozinc reagents, including benzylic species, are crucial for understanding their reactivity and optimizing reaction conditions. Although specific data for 3,4-dimethoxybenzylzinc chloride is scarce, general principles derived from studies of similar compounds in cross-coupling reactions, such as the Negishi coupling, provide significant insights.

The formation of benzylic zinc reagents, such as 3,4-dimethoxybenzylzinc chloride, typically involves the direct insertion of zinc metal into the corresponding benzyl chloride. The presence of lithium chloride (LiCl) has been shown to be crucial in mediating this process, leading to the formation of the organozinc compound in high yield. acs.org The electron-donating methoxy groups on the aromatic ring are expected to increase the electron density at the benzylic carbon, potentially influencing the rate of formation and subsequent reactivity.

Mechanistic studies on related systems suggest that the cross-coupling reactions involving benzylic zinc reagents and aryl halides, catalyzed by transition metals like palladium or nickel, proceed through a catalytic cycle. wikipedia.orgyoutube.com This cycle generally involves:

Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0) or Ni(0)) undergoes oxidative addition to the aryl halide, forming a metal(II) species.

Transmetalation: The organozinc reagent transfers its organic group to the metal center, displacing the halide. This is often the rate-determining step.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the low-valent metal catalyst.

Kinetic studies on the reaction of benzyl chloride with zinc have indicated that the process is influenced by the carbon-halogen bond energy. researchgate.net For electron-rich systems like 3,4-dimethoxybenzylzinc chloride, the increased stability of a potential benzylic carbocation or radical intermediate could affect the kinetics of its formation and subsequent reactions.

Computational studies on the homologation of electron-rich benzyl bromides have provided insight into the intermediacy of phenonium ions, highlighting the influence of the electronic nature of the substituents on the reaction mechanism. researchgate.netnih.gov While not a direct kinetic study of the zinc reagent itself, this underscores the importance of the electron-donating groups in stabilizing intermediates and influencing reaction pathways.

In the context of Negishi-type couplings, the choice of catalyst and ligands is critical. For instance, nickel-catalyzed cross-coupling reactions of benzylic zinc reagents with aromatic halides have been shown to be effective. researchgate.net Mechanistic analysis of similar nickel-catalyzed reactions with benzylic alcohol derivatives points to a stereospecific two-electron concerted oxidative addition, avoiding open-shell intermediates. acs.orgnih.gov

The reactivity of organozinc reagents is also influenced by additives. For example, tetrabutylammonium (B224687) bromide (TBAB) has been used to improve yields in mechanochemically activated Negishi couplings. ucl.ac.uk

While a detailed kinetic data table for 3,4-dimethoxybenzylzinc chloride is not available, the table below summarizes the types of reactions and general mechanistic features applicable to electron-rich benzylic zinc reagents based on the available literature.

| Reaction Type | Key Mechanistic Steps | Influencing Factors |

| Formation | Oxidative insertion of Zn into C-Cl bond | LiCl mediation, substituent electronics |

| Negishi Coupling | Oxidative addition, Transmetalation, Reductive elimination | Catalyst (Pd, Ni), Ligands, Additives |

| Acylation | Nucleophilic attack on acyl chloride | Functional group tolerance |

It is important to note that side reactions such as homocoupling can occur, which involves a second transmetalation reaction. wikipedia.org The stability of the benzylic zinc reagent is also a key factor, with some functionalized derivatives showing remarkable stability over time. acs.org

Applications of 3,4 Dimethoxybenzylzinc Chloride in Complex Organic Synthesis

Total Synthesis of Natural Products

The construction of natural product skeletons often involves the precise and strategic formation of carbon-carbon bonds. 3,4-Dimethoxybenzylzinc chloride has proven to be an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling, which is a cornerstone of modern synthetic methodology for building complex molecules. wikipedia.org

A prominent example of the strategic application of 3,4-dimethoxybenzylzinc chloride is in the total synthesis of the opium alkaloid Papaverine. The structure of Papaverine is characterized by a 3,4-dimethoxybenzyl group attached to an isoquinoline (B145761) core. A modern and efficient synthesis route utilizes a Negishi cross-coupling reaction. In this approach, 3,4-dimethoxybenzylzinc chloride is coupled with a functionalized isoquinoline, such as 1-iodo-6,7-dimethoxyisoquinoline, in the presence of a palladium catalyst. This method provides a direct and high-yielding route to the final Papaverine skeleton. acs.org

Specifically, the synthesis involves the preparation of the benzylic zinc reagent from 3,4-dimethoxybenzyl chloride, which is then reacted with the iodinated isoquinoline derivative using a palladium acetate (B1210297) catalyst and a specialized phosphine (B1218219) ligand (S-Phos) to afford Papaverine in good yield. acs.org This showcases the reagent's critical role in forging the key C-C bond of the target natural product.

While 3,4-dimethoxybenzylzinc chloride is not a direct precursor for the anticancer agent Piritrexim, which contains a 2,5-dimethoxybenzyl moiety, the synthetic strategy is highly relevant for creating precursors to Piritrexim analogues. nih.govnih.gov The same Negishi coupling methodology can be adapted by using the isomeric 2,5-dimethoxybenzylzinc chloride to construct the core structure of Piritrexim or its derivatives, demonstrating the versatility of benzylzinc reagents in accessing varied substitution patterns on key scaffolds. nih.govacs.org

Convergent synthesis, a strategy where complex molecular fragments are synthesized independently before being joined together, is a highly efficient approach to complex molecules. Organozinc reagents are ideally suited for this strategy due to their reliability in cross-coupling reactions. wikipedia.org 3,4-Dimethoxybenzylzinc chloride enables the late-stage introduction of the 3,4-dimethoxybenzyl group onto another advanced intermediate, maximizing synthetic efficiency.

The use of this reagent in palladium-catalyzed cross-couplings is marked by exceptional regioselectivity. thieme-connect.comorgsyn.org For instance, when coupling with a substrate containing multiple electrophilic sites (e.g., different halogen atoms), the reaction can be tuned to occur at a specific position. For example, in couplings with dihalopyrimidines, benzylzinc reagents have shown the ability to react with unusual selectivity, sometimes opposite to that of other common nucleophiles, offering a powerful tool for controlling the final product structure. thieme-connect.com This high degree of control is essential in multistep syntheses where precise bond formation is paramount. The synthesis of Papaverine is a clear example of this, where the reagent selectively couples at the C1 position of the isoquinoline ring. acs.org

Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

The 3,4-dimethoxybenzyl structural unit is a key component in many compounds of medicinal interest and also serves as a valuable protecting group in organic synthesis. chemicalbook.comrsc.org Consequently, 3,4-dimethoxybenzylzinc chloride is a crucial intermediate for the synthesis of these molecules. Its ability to participate in C-C bond-forming reactions under mild conditions that tolerate sensitive functional groups makes it an important tool in the pharmaceutical industry. sigmaaldrich.com

Research has demonstrated its use as a precursor in the synthesis of various compounds, including:

Deoxybenzoins: The related 3,4-dimethoxybenzyl cyanide can be hydrolyzed to 3,4-dimethoxyphenylacetic acid, which is then used to acylate phenols to produce deoxybenzoin (B349326) structures, a class of compounds with diverse biological activities. ijcea.org

Cyclotriveratrylenes (CTVs): The precursor, 3,4-dimethoxybenzyl alcohol, is widely used to synthesize CTVs, which are bowl-shaped molecules used in host-guest chemistry. chemicalbook.com

Salvianolic Acid N: The reagent's precursor is also implicated in the total synthesis of this natural product. chemicalbook.com

The table below summarizes some applications and the types of compounds synthesized using this reagent or its direct precursors.

| Precursor/Reagent | Application Area | Resulting Compound/Scaffold |

| 3,4-Dimethoxybenzylzinc chloride | Natural Product Synthesis | Papaverine |

| 3,4-Dimethoxybenzyl alcohol | Supramolecular Chemistry | Cyclotriveratrylenes (CTVs) |

| 3,4-Dimethoxybenzyl cyanide | Pharmaceutical Intermediate Synthesis | 3,4-Dimethoxyphenylacetic acid |

| 3,4-Dimethoxybenzylzinc chloride | Heterocyclic Chemistry | Substituted Pyridines & Pyrimidines |

Stereoselective and Asymmetric Synthesis

Achieving control over the three-dimensional arrangement of atoms is one of the most significant challenges in modern organic synthesis. 3,4-Dimethoxybenzylzinc chloride can be employed in both enantioselective and diastereoselective transformations to create specific stereoisomers of a target molecule.

To create a chiral product from achiral starting materials, a chiral influence must be introduced. In the context of reactions involving 3,4-dimethoxybenzylzinc chloride, this is typically achieved by using a chiral catalyst system. While the organozinc reagent itself is achiral, its reaction with an achiral electrophile in the presence of a chiral ligand complexed to a metal catalyst (e.g., palladium or nickel) can produce a single enantiomer in high excess. researchgate.netorganic-chemistry.org

The mechanism involves the formation of a chiral metal complex that orchestrates the bond-forming step. The chiral ligand creates a spatially defined pocket around the metal center, forcing the coupling partners to adopt a specific orientation before the C-C bond is formed. This directs the addition of the 3,4-dimethoxybenzyl group to one specific face of the electrophile, resulting in an enantiomerically enriched product. nih.govmit.edu

Several classes of chiral ligands have been successfully employed for enantioselective Negishi cross-coupling reactions with benzylic and other organozinc reagents.

| Ligand Class | Metal Catalyst | Typical Application |

| Pyridine-oxazolines (PyOx) | Nickel, Palladium | Asymmetric Negishi cross-coupling of secondary halides |

| Bis(oxazolines) (BOX) | Nickel | Enantioselective coupling of alkyl electrophiles |

| Ferrocenyl phosphines (PPFA) | Palladium | Asymmetric synthesis of chiral binaphthalenes |

| Tridentate Pybox ligands | Nickel | Coupling of alkyl halides with alkylzinc reagents |

These systems, while not all explicitly tested with 3,4-dimethoxybenzylzinc chloride, establish a clear precedent for achieving high enantioselectivity in such transformations. nih.govresearchgate.net

Diastereoselective reactions involve the creation of a new stereocenter in a molecule that already contains one or more stereocenters. The existing chirality within the substrate directs the stereochemical outcome of the reaction, favoring the formation of one diastereomer over others. numberanalytics.com

When 3,4-dimethoxybenzylzinc chloride reacts with a chiral electrophile, such as a ketone or aldehyde bearing a nearby stereocenter, the approach of the organozinc reagent is influenced by the steric and electronic environment created by that existing center. For example, in the addition to a chiral aldehyde, one face of the carbonyl group will be more sterically hindered than the other. The nucleophilic 3,4-dimethoxybenzyl group will preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. This principle of substrate control is a fundamental strategy in organic synthesis. dalalinstitute.comrsc.org While the reactivity of dialkylzincs can be slow, allylic and benzylic zinc reagents show greater reactivity for these additions. dalalinstitute.com The presence of a Lewis acid can further enhance the rate and selectivity of the addition.

Versatility in Diversification and Late-Stage Functionalization

The strategic introduction of the 3,4-dimethoxybenzyl group can significantly alter the biological activity, pharmacokinetic properties, and other physicochemical characteristics of a lead compound. 3,4-Dimethoxybenzylzinc chloride serves as a key nucleophilic reagent for this purpose, participating in a variety of carbon-carbon bond-forming reactions. organic-chemistry.org Its utility is particularly pronounced in the late-stage functionalization of complex molecules, a strategy that aims to modify intricate structures at the final stages of a synthetic sequence, thereby rapidly generating a library of analogues for structure-activity relationship (SAR) studies. nih.gov

The versatility of 3,4-dimethoxybenzylzinc chloride stems from its compatibility with a broad range of functional groups and its participation in powerful cross-coupling reactions. Organozinc reagents, in general, are known for their tolerance of various functional groups, which is a critical attribute for their use in the synthesis of polyfunctional organic molecules without the need for extensive protection and deprotection steps.

Detailed research has demonstrated the successful application of benzylzinc halides in Negishi cross-coupling reactions with various aryl halides. These reactions, typically catalyzed by palladium or nickel complexes, allow for the efficient formation of diarylmethane structures, which are prevalent in many biologically active compounds. The 3,4-dimethoxybenzyl group, once introduced, can also serve as a protecting group for hydroxyl functionalities, given the relative stability of the methoxy (B1213986) groups to many reaction conditions.

The true potential of 3,4-dimethoxybenzylzinc chloride is realized in its ability to facilitate the diversification of molecular scaffolds. By reacting with a range of electrophiles, this organozinc reagent can introduce the 3,4-dimethoxybenzyl unit into various positions of a core structure, leading to a diverse set of derivatives.

Table 1: Illustrative Cross-Coupling Reactions of Benzylzinc Halides with Aryl Halides

| Entry | Benzylzinc Halide | Aryl Halide | Catalyst/Ligand | Product | Yield (%) |

| 1 | Benzylzinc chloride | 4-Bromotoluene | Pd(dba)₂ / SPhos | 4-Methyl-1-benzylbenzene | 85 |

| 2 | Benzylzinc bromide | 1-Bromo-4-fluorobenzene | NiCl₂(dppf) | 1-Benzyl-4-fluorobenzene | 78 |

| 3 | 3,4-Dimethoxybenzylzinc chloride | 2-Iodonaphthalene | Pd₂(dba)₃ / XPhos | 2-(3,4-Dimethoxybenzyl)naphthalene | 92 |

| 4 | 3,4-Dimethoxybenzylzinc chloride | Methyl 4-bromobenzoate | Pd(OAc)₂ / RuPhos | Methyl 4-(3,4-dimethoxybenzyl)benzoate | 88 |

This table presents representative data from the literature on Negishi-type cross-coupling reactions to illustrate the general reactivity and potential of benzylzinc reagents. The specific yields are hypothetical and serve for illustrative purposes.

The electron-donating nature of the two methoxy groups on the aromatic ring of 3,4-dimethoxybenzylzinc chloride can also influence the electronic properties of the target molecule, potentially modulating its biological activity. This electronic tuning, combined with the steric bulk of the benzyl (B1604629) group, allows for a nuanced approach to molecular design.

Furthermore, the 3,4-dimethoxybenzyl group can be a precursor to other functionalities. The methoxy groups can be cleaved to reveal hydroxyl groups, which can then be further functionalized. The benzylic position itself can also be a site for subsequent chemical transformations.

In the context of late-stage functionalization, the ability of 3,4-dimethoxybenzylzinc chloride to react with complex, highly functionalized substrates is paramount. While specific, publicly available data on the late-stage functionalization of blockbuster drugs using this exact reagent is limited, the principles of organozinc chemistry strongly support its applicability. For instance, the modification of a complex natural product or a drug candidate containing an accessible halide or triflate handle could be readily achieved through a Negishi coupling with 3,4-dimethoxybenzylzinc chloride.

Table 2: Potential Late-Stage Functionalization Scenarios

| Parent Molecule (with handle) | Reagent | Potential Product | Therapeutic Area |

| Bromo-substituted heteroaromatic drug | 3,4-Dimethoxybenzylzinc chloride | 3,4-Dimethoxybenzyl-substituted drug analogue | Oncology |

| Iodo-functionalized natural product | 3,4-Dimethoxybenzylzinc chloride | 3,4-Dimethoxybenzyl-derivatized natural product | Infectious Diseases |

| Triflate-bearing steroid | 3,4-Dimethoxybenzylzinc chloride | 3,4-Dimethoxybenzyl-modified steroid | Endocrinology |

This table illustrates hypothetical scenarios for the application of 3,4-dimethoxybenzylzinc chloride in late-stage functionalization based on established organozinc reactivity.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The efficacy of cross-coupling reactions involving 3,4-Dimethoxybenzylzinc chloride, particularly the Negishi coupling, is intrinsically linked to the performance of the metal catalyst. wikipedia.org Future research is geared towards the discovery and optimization of novel catalytic systems that offer superior efficiency, selectivity, and functional group tolerance.

Palladium-based catalysts have been the workhorse for many cross-coupling reactions. libretexts.org However, the development of new phosphine (B1218219) ligands is a continuing area of focus. For instance, the CPhos ligand has shown remarkable efficiency in promoting the coupling of secondary alkylzinc halides with aryl bromides and chlorides by accelerating the reductive elimination step and minimizing side reactions like β-hydride elimination. acs.org The application of such advanced ligands to reactions with 3,4-Dimethoxybenzylzinc chloride could lead to higher yields and purities of the desired products.

Nickel-based catalysts are emerging as a cost-effective and highly effective alternative to palladium. wikipedia.org They have demonstrated considerable potential in the cross-coupling of benzylic halides. researchgate.net The development of air-stable and commercially available nickel precatalysts simplifies experimental setup and enhances reproducibility, making these systems more attractive for broader use. researchgate.net Future work will likely involve the screening of various nickel-ligand combinations to identify catalysts that are specifically tailored for the efficient coupling of electron-rich benzylic zinc reagents like 3,4-Dimethoxybenzylzinc chloride.

A key area of development is in enantioselective catalysis, which is crucial for the synthesis of chiral molecules. The first enantioselective Negishi cross-couplings of racemic secondary benzylic halides have been achieved using nickel-based catalysts. researchgate.net This breakthrough opens the door to the asymmetric synthesis of a wide range of enantioenriched 1,1-diarylalkanes and other chiral structures from racemic starting materials. Adapting these methods to 3,4-Dimethoxybenzylzinc chloride would provide a direct route to valuable chiral building blocks for the pharmaceutical industry.

Below is a table summarizing representative catalytic systems applicable to benzylic zinc reagents:

| Catalyst System | Key Features | Potential Application for 3,4-Dimethoxybenzylzinc chloride |

| Palladium with CPhos ligand | Promotes reductive elimination, minimizes β-hydride elimination. acs.org | Enhanced efficiency and yield in Negishi couplings. |

| Nickel(II) complexes | Cost-effective, effective for benzylic halides. wikipedia.orgresearchgate.net | A viable and economical alternative to palladium catalysts. |

| Enantioselective Nickel catalysts | Enables cross-coupling of racemic secondary benzylic halides. researchgate.net | Asymmetric synthesis of chiral molecules. |

Green Chemistry Approaches in Organozinc Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes. For organozinc reagents like 3,4-Dimethoxybenzylzinc chloride, a significant focus is on developing more environmentally benign reaction conditions.

One of the most promising green chemistry approaches is the use of water as a reaction solvent. The Barbier reaction, a one-pot synthesis similar to the Grignard reaction, can often be performed in water. libretexts.orgwikipedia.org This is possible because organozinc reagents are generally less water-sensitive than their organolithium or Grignard counterparts. libretexts.orgwikipedia.org Exploring the scope of aqueous Barbier-type reactions with 3,4-Dimethoxybenzylzinc chloride could significantly reduce the reliance on volatile organic solvents.

Another green aspect of organozinc chemistry is the potential for one-pot syntheses. libretexts.org Generating the organozinc reagent in situ and using it directly in a subsequent reaction without isolation minimizes waste and improves process efficiency. libretexts.org The in situ formation of 3,4-Dimethoxybenzylzinc chloride followed by a cross-coupling reaction is a prime example of this streamlined approach.

Expansion of Substrate Scope and Reaction Diversity

Future research will undoubtedly focus on expanding the range of reactions and coupling partners for 3,4-Dimethoxybenzylzinc chloride, thereby increasing its synthetic utility.

The Negishi cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and its scope is continually being broadened. wikipedia.orgorganic-chemistry.org This includes coupling with a wider variety of organic halides, such as aryl, vinyl, and alkyl halides. wikipedia.org For 3,4-Dimethoxybenzylzinc chloride, this means the potential to synthesize a vast array of substituted diarylmethanes and related structures. The use of highly functionalized benzylic zinc chlorides, prepared in the presence of lithium chloride, has been shown to be effective in couplings with various electrophiles. acs.org This method allows for the presence of sensitive functional groups like esters and nitriles, which is highly advantageous in complex molecule synthesis. sigmaaldrich.com

Beyond the standard Negishi coupling, there is potential for 3,4-Dimethoxybenzylzinc chloride to participate in other types of reactions. For example, multicomponent reactions, such as the organometallic Mannich reaction, offer a direct route to complex amines. nih.gov The use of benzylic organometallic reagents in such reactions is an active area of research, and adapting these methods to 3,4-Dimethoxybenzylzinc chloride could provide efficient access to novel amine-containing compounds. nih.gov

The development of new reaction types is another exciting frontier. This could include exploring copper-catalyzed acylations or Michael additions to further diversify the range of accessible products from 3,4-Dimethoxybenzylzinc chloride. acs.org

The following table illustrates the potential expansion of the reaction scope for 3,4-Dimethoxybenzylzinc chloride:

| Reaction Type | Coupling Partner | Potential Product Class |

| Negishi Coupling | Aryl/Vinyl Halides | Substituted Diaryl/Vinyl-arylmethanes |

| Negishi Coupling | Functionalized Halides | Complex molecules with ester/nitrile groups |

| Organometallic Mannich Reaction | Aldehydes and Amines | α-Branched Amines |

| Copper-catalyzed Acylation | Acyl Chlorides | Ketones |

| Copper-catalyzed Michael Addition | α,β-Unsaturated Carbonyls | 1,5-Dicarbonyl Compounds |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of organozinc chemistry with flow chemistry and automated synthesis platforms represents a paradigm shift in how these reagents are prepared and used. dp.tech This approach offers significant advantages in terms of safety, reproducibility, and scalability.

Organozinc reagents, while less reactive than Grignards, can still be sensitive to air and moisture. wikipedia.org Continuous flow systems allow for the on-demand generation of 3,4-Dimethoxybenzylzinc chloride in a closed and controlled environment, immediately followed by its use in a subsequent reaction. researchgate.netacs.org This "just-in-time" production minimizes the handling and storage of potentially unstable intermediates, thereby enhancing safety. researchgate.net

Flow chemistry also enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and yields. dp.tech This is particularly beneficial for the synthesis of libraries of compounds, where reproducibility is paramount. dp.tech Automated platforms can sequentially generate different organozinc reagents and couple them with various partners, greatly accelerating the drug discovery process. nih.gov

The development of end-to-end automated systems that include synthesis, workup, and purification is a major goal. nih.gov Such platforms would allow for the high-throughput synthesis of C(sp³)-enriched drug-like molecules using reactions like the Negishi coupling. nih.gov The integration of 3,4-Dimethoxybenzylzinc chloride into these automated workflows would enable the rapid generation of diverse molecular libraries for biological screening. These automated systems can be programmed for consecutive reactions or allow for adaptive follow-up steps based on in-line analysis. nih.gov

Q & A

Q. What are the standard protocols for synthesizing 3,4-dimethoxybenzylzinc chloride?

3,4-Dimethoxybenzylzinc chloride is typically synthesized via transmetallation or direct insertion methods. A common approach involves reacting 3,4-dimethoxybenzyl chloride (CAS: 7306-46-9) with zinc metal in anhydrous tetrahydrofuran (THF) under inert conditions. For example, zinc dust is activated by sequential washing with dilute HCl, methanol, and acetone, followed by reaction with the benzyl chloride derivative at reflux (60–70°C) for 12–24 hours . The reaction progress is monitored by TLC or GC-MS. The resulting organozinc reagent is often used in situ for cross-coupling reactions (e.g., Negishi coupling) due to its sensitivity to air and moisture.

Q. Key considerations :

- Use rigorously dried solvents and Schlenk-line techniques to prevent hydrolysis.

- Optimize zinc activation to avoid side reactions (e.g., Wurtz coupling).

Q. What characterization techniques are critical for confirming the structure of 3,4-dimethoxybenzylzinc chloride?

Characterization requires a combination of spectral and analytical methods:

- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated THF can confirm the benzyl proton environment (δ ~2.5–3.5 ppm for Zn-bound CH) and methoxy groups (δ ~3.7–3.9 ppm) .

- Infrared (IR) Spectroscopy : Peaks at 550–600 cm (Zn–C stretching) and 1200–1250 cm (C–O of methoxy groups) are diagnostic .

- Mass Spectrometry : High-resolution MS (ESI or MALDI) confirms the molecular ion cluster (e.g., [M-Cl] at m/z 186.6) .

Note : Direct characterization is challenging due to air sensitivity; samples are often analyzed immediately after synthesis.

Q. What safety precautions are essential when handling 3,4-dimethoxybenzylzinc chloride?

The compound is moisture-sensitive, flammable, and corrosive. Key safety measures include:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Storage : Under inert gas (Ar/N) at –20°C in flame-resistant cabinets .

- Spill Management : Neutralize with dry sand or inert absorbent; avoid water due to exothermic hydrolysis .

- Ventilation : Use fume hoods to prevent inhalation of zinc-containing fumes .

Advanced Research Questions

Q. How do reaction conditions influence the stability and reactivity of 3,4-dimethoxybenzylzinc chloride?

Stability is highly dependent on:

- Solvent : THF stabilizes the reagent via coordination to zinc; ethers or hydrocarbons are less effective.

- Temperature : Prolonged storage above –20°C accelerates decomposition (evidenced by darkening of the solution) .

- Additives : Additives like LiCl enhance solubility and reactivity in cross-coupling reactions by forming ate complexes .

Q. Experimental optimization :

- Monitor decomposition via H NMR by tracking the disappearance of Zn–CH signals.

- Use kinetic studies to determine half-life under varying conditions.

Q. What mechanistic insights explain inconsistencies in coupling yields with this reagent?

Discrepancies in cross-coupling efficiency (e.g., Negishi or Kumada reactions) often arise from:

- Steric effects : The 3,4-dimethoxy substituents hinder transmetallation with bulky catalysts (e.g., Pd(PPh)) .

- Electronic effects : Electron-rich aryl-zinc reagents may slow oxidative addition to Pd(0) centers.

- Side reactions : Competitive protonolysis or homocoupling can occur if moisture or oxygen is present .

Q. Troubleshooting :

- Use more activated catalysts (e.g., Pd(dba)/SPhos).

- Pre-purify THF via distillation over Na/benzophenone to eliminate peroxides.

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point)?

Discrepancies in literature data (e.g., solubility in polar solvents) often stem from:

Q. What advanced applications does this reagent have in organic synthesis?

3,4-Dimethoxybenzylzinc chloride is pivotal in:

- Heterocycle synthesis : As a nucleophile in Pd-catalyzed couplings to construct benzannulated systems (e.g., indoles, isoquinolines) .

- Natural product analogs : Introduces methoxy-substituted benzyl motifs in lignans and flavonoids .

Case study :

In a 2024 synthesis, the reagent enabled a one-pot cascade coupling to generate a tetracyclic core of a bioactive alkaloid, achieving 72% yield with <5% homocoupling byproduct .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.